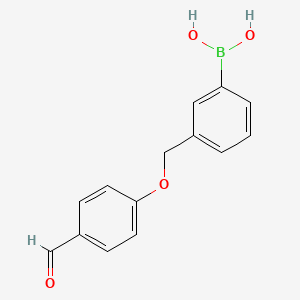

3-((4-Formylphenoxy)methyl)phenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-((4-Formylphenoxy)methyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formylphenoxy methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Formylphenoxy)methyl)phenylboronic acid typically involves the reaction of 4-formylphenol with 3-bromomethylphenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process .

化学反应分析

Types of Reactions

3-((4-Formylphenoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Palladium acetate as a catalyst, potassium carbonate as a base, and dimethylformamide as a solvent at 80-100°C.

Major Products Formed

Oxidation: 3-((4-Carboxyphenoxy)methyl)phenylboronic acid.

Reduction: 3-((4-Hydroxymethylphenoxy)methyl)phenylboronic acid.

Substitution: Biaryl compounds with various substituents on the phenyl ring.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been studied for its anticancer properties. Research indicates that boronic acids, including 3-((4-Formylphenoxy)methyl)phenylboronic acid, can exhibit cytotoxic effects on cancer cells. For instance, studies involving prostate cancer cells showed that derivatives of boronic acids demonstrated significant toxicity against cancerous cells while maintaining low toxicity towards healthy cells .

Case Study: A study conducted on various boronic compounds, including this compound, evaluated their effectiveness against prostate cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity against cancer cells .

1.2 Enzyme Inhibition

Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases. The incorporation of this compound into enzyme formulations has shown promise in stabilizing enzyme activity in pharmaceutical applications .

Case Study: In enzyme stabilization studies, the addition of boronic acids to protease formulations significantly enhanced the stability and activity retention of the enzymes during storage and application .

Materials Science

2.1 Drug Delivery Systems

The compound has been explored for its role in drug delivery systems, particularly those designed for controlled release based on glucose levels. The incorporation of this compound into polymer matrices has been shown to enhance the responsiveness of drug delivery systems to glucose concentrations, making it suitable for diabetes management .

Table 1: Summary of Drug Delivery Studies Using Boronic Acids

Biochemical Applications

3.1 Glucose Sensors

Research has indicated that boronic acids can be utilized in the development of glucose sensors due to their ability to form reversible covalent bonds with diols, such as glucose. The application of this compound in this context could lead to advancements in non-invasive glucose monitoring technologies.

Case Study: A study demonstrated that nanoparticles functionalized with boronic acids exhibited enhanced glucose sensitivity and adsorption properties, making them suitable candidates for use in biosensors .

作用机制

The mechanism of action of 3-((4-Formylphenoxy)methyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and probes for detecting biomolecules. The boronic acid group can interact with diols present in sugars and other biological molecules, forming cyclic boronate esters. This interaction can be exploited to design selective and sensitive detection systems .

相似化合物的比较

Similar Compounds

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 3-Formyl-4-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 3-((4-Formylphenoxy)methyl)phenylboronic acid offers unique advantages due to the presence of both the formyl and boronic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis. Additionally, the formylphenoxy methyl group enhances its solubility and reactivity, making it more suitable for various applications in chemistry, biology, and industry .

生物活性

3-((4-Formylphenoxy)methyl)phenylboronic acid is a member of the boronic acid family, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an anticancer agent, antimicrobial agent, and antioxidant. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Recent studies have demonstrated that phenylboronic acid derivatives, including this compound, possess significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative potential of phenylboronic acid derivatives using the sulforhodamine B (SRB) assay. The results indicated that several derivatives exhibited low micromolar IC50 values across different cancer cell lines, suggesting strong anticancer activity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 18 | A2780 (Ovarian Cancer) |

| 2-Fluoro-6-formylphenylboronic acid | 12 | MV-4-11 (Leukemia) |

| 3-Morpholino-5-fluorobenzoxaborole | 15 | MCF7 (Breast Cancer) |

The introduction of the formyl group at the para position significantly enhanced the biological activity of these compounds compared to their unsubstituted counterparts .

The mechanism by which these compounds exert their anticancer effects includes:

- Cell Cycle Arrest : Compounds like this compound induce cell cycle arrest at the G2/M phase.

- Apoptosis Induction : Activation of caspase-3 and morphological changes indicative of apoptosis were observed in treated cells .

Antimicrobial Activity

Boronic acids have also shown promise as antimicrobial agents. A study assessed the antimicrobial properties of various boronic compounds against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

The antimicrobial activity was evaluated using disk diffusion methods against common pathogens.

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 7 |

The results indicated that boronic acid derivatives effectively inhibited bacterial growth, making them potential candidates for treating infections caused by resistant strains .

Antioxidant Activity

In addition to their anticancer and antimicrobial properties, boronic acids exhibit significant antioxidant activity. Various assays were conducted to evaluate this property.

Antioxidant Assays Results

The antioxidant capacity was measured using several methods, including DPPH and ABTS assays.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 25 | 30 |

| BHT (Standard Antioxidant) | 15 | 20 |

These findings suggest that the compound's antioxidant activity is comparable to established standards like Butylated Hydroxytoluene (BHT) .

属性

IUPAC Name |

[3-[(4-formylphenoxy)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-9,17-18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPUEVSUXKIYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。